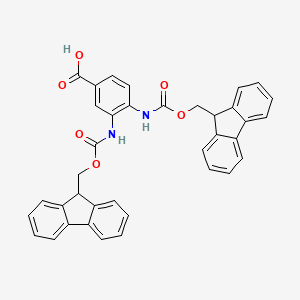

Di-Fmoc-3,4-diaminobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-18-33(38-36(42)44-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)34(19-22)39-37(43)45-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-19,31-32H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLCIOIUDBVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Di-Fmoc-3,4-diaminobenzoic Acid: A Versatile Linker for Advanced Peptide Synthesis

Introduction: The Strategic Advantage of a Doubly Protected Linker in Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker—the molecular entity connecting the nascent peptide chain to the solid support—is a critical determinant of the success and versatility of the entire synthetic strategy. Di-Fmoc-3,4-diaminobenzoic acid (Di-Fmoc-Dbz) has emerged as a sophisticated and highly valuable tool for chemists and drug development professionals. Its unique architecture, featuring two amine functionalities on a benzene ring, each protected by a fluorenylmethoxycarbonyl (Fmoc) group, offers a robust platform for the synthesis of complex and C-terminally modified peptides.

This guide provides an in-depth exploration of this compound, from its fundamental chemical properties to its advanced applications, with a focus on the mechanistic rationale behind its use and practical, field-proven protocols.

Core Chemical and Physical Properties

This compound, with the systematic IUPAC name 3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid, is a molecule designed for stability and strategic reactivity.[1] Its key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₃₇H₂₈N₂O₆ | [1] |

| Molecular Weight | 596.6 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in polar aprotic solvents like DMF and DMSO | [3][4] |

| Storage | 2-8°C, protected from light and moisture |

The two Fmoc groups provide orthogonal protection to the amine functionalities, a cornerstone of modern peptide chemistry.[][6] The Fmoc group is stable to acidic conditions used for the cleavage of many side-chain protecting groups, yet it is readily removed by mild bases, typically piperidine, allowing for sequential elongation of the peptide chain.[][6]

Synthesis and Purification: A Proposed Protocol

While one-step syntheses for mono-Fmoc-amino acid-Dbz derivatives have been reported, the synthesis of this compound requires a more direct approach.[2][7][8][9][10] The following is a logically derived, robust protocol based on established chemical principles for the acylation of amines.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1 equivalent of 3,4-diaminobenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), to the solution to deprotonate the carboxylic acid and facilitate the subsequent reaction.

-

Fmoc-Protection: Slowly add a solution of at least 2.2 equivalents of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in DMF to the reaction mixture at 0°C. The use of Fmoc-OSu is preferable to Fmoc-Cl as it minimizes the formation of dipeptide byproducts.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up:

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid extensively with water to remove any remaining salts.

-

Further wash with a non-polar solvent, such as diethyl ether, to remove any unreacted Fmoc-OSu.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Role of this compound in Solid-Phase Peptide Synthesis

The primary application of Di-Fmoc-Dbz lies in its use as a "safety-catch" linker in SPPS.[2][11] This strategy allows for the synthesis of a fully protected peptide on the solid support. The linker remains stable throughout the synthesis but can be activated at the end to allow for cleavage and the introduction of a C-terminal modification.

Workflow for SPPS using a Di-Fmoc-Dbz-based Linker

Caption: The N-acylurea approach for peptide thioester synthesis.

Advantages of the Di-Fmoc-Dbz Strategy

The use of this compound offers several distinct advantages for researchers in peptide chemistry and drug development:

-

Versatility in C-terminal Modification: The safety-catch approach allows for a wide range of nucleophiles to be used for cleavage, enabling the synthesis of peptides with diverse C-terminal functionalities, including amides, esters, and thioesters.

-

Compatibility with Fmoc Chemistry: The linker is fully compatible with standard Fmoc-based SPPS protocols, allowing for its seamless integration into established workflows. [12]* Mild Cleavage Conditions: The final cleavage from the resin can often be achieved under mild conditions, which is crucial for preserving the integrity of sensitive peptide sequences. [13][14][15]* High Yield and Purity: The robust nature of the linker and the efficiency of the N-acylurea chemistry can lead to high yields of the desired peptide product with good purity. []

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [16]Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion: A Key Enabler for Innovations in Peptide Science

This compound represents a significant advancement in the field of peptide synthesis. Its unique structure and chemical properties provide a powerful and versatile platform for the creation of complex and C-terminally modified peptides. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can leverage this linker to push the boundaries of peptide-based drug discovery and development.

References

-

Chien, M.-C., Lin, Y. K., Liao, Y., Chen, S.-H., Chen, Y.-W., Liang, C.-Y., Molakaseema, V., Hsu, S. C. N., Lin, C.-C., Chen, H.-T., & Kao, C.-L. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., Chen, S. H., Chen, Y. W., Liang, C. Y., Molakaseema, V., Hsu, S. C. N., Lin, C. C., Chen, H. T., & Kao, C. L. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Yang Ming Chiao Tung University Academic Hub. [Link]

-

Chien, M.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Figshare. [Link]

-

Chien, M.-C., Lin, Y. K., Liao, Y., Chen, S.-H., Chen, Y.-W., Liang, C.-Y., Molakaseema, V., Hsu, S. C. N., Lin, C.-C., Chen, H.-T., & Kao, C.-L. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855-41864. [Link]

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanism of formation of N-acylurea. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Aapptec Peptides. [Link]

-

Chien, M.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Burlina, F., et al. (2015). Chemical Protein Synthesis Using a Second-Generation N-Acylurea Linker for the Preparation of Peptide-Thioester Precursors. Journal of the American Chemical Society, 137(23), 7464–7473. [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

-

ResearchGate. (n.d.). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. [Link]

-

Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 125-130. [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

-

Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 128(1), 125-130. [Link]

-

Fiveable. (n.d.). N-acylurea Definition. Fiveable. [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

Sources

- 1. This compound | C37H28N2O6 | CID 46737334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. Collection - One-Step Synthesis of 3â(Fmoc-amino acid)-3,4-diaminobenzoic Acids - ACS Omega - Figshare [acs.figshare.com]

- 9. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 345958-22-7 | Benchchem [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. chemicalbook.com [chemicalbook.com]

Di-Fmoc-3,4-diaminobenzoic acid chemical structure and properties

An In-Depth Technical Guide to Di-Fmoc-3,4-diaminobenzoic Acid: Structure, Properties, and Advanced Applications

Introduction: A Keystone Moiety in Modern Peptide Chemistry

This compound is a highly specialized chemical building block, pivotal to advancements in solid-phase peptide synthesis (SPPS) and the development of complex biomolecules.[1] Its unique architecture, featuring two base-labile fluorenylmethoxycarbonyl (Fmoc) protecting groups on an aromatic diamino acid scaffold, makes it an invaluable tool for researchers.[2] This guide, presented from the perspective of a Senior Application Scientist, delves into the core chemical principles of this compound, its physicochemical properties, and its strategic application in synthetic workflows, particularly as a versatile safety-catch linker for producing C-terminally modified peptides.[3][4]

Molecular Architecture and Physicochemical Profile

The utility of any chemical reagent begins with a thorough understanding of its structure and inherent properties. The this compound molecule is characterized by a central benzoic acid core, functionalized with two amine groups at the 3 and 4 positions. Each of these amines is protected by a bulky Fmoc group, which serves two primary purposes: preventing unwanted side reactions during peptide coupling and providing a method for monitoring reaction progress via UV absorbance upon its cleavage.[4][5]

Chemical Structure

The IUPAC name for this compound is 3,4-bis[[((9H-fluoren-9-yl)methoxy)carbonyl]amino]benzoic acid.[2] Its structure combines the rigidity of the benzoic acid ring with the steric hindrance and base-lability of the two Fmoc groups.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key quantitative properties is essential for experimental design, including solubility tests, molar calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₃₇H₂₈N₂O₆ | [2] |

| Molecular Weight | 596.63 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Temperature | 2-8°C | [7] |

| Purity | ≥ 97% (HPLC) | [1] |

| CAS Number | 345958-22-7 | [2][8] |

Synthesis Protocol: A One-Step Approach

While commercially available, understanding the synthesis of this compound provides insight into its reactivity and potential impurities. A recently developed one-step method offers high yields without the need for extensive purification, making it an efficient alternative to older, multi-step processes.[3][9][10]

The causality behind this protocol lies in the use of a potent coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activates the carboxylic acid of an incoming Fmoc-protected amino acid for efficient amide bond formation with the aniline amines of 3,4-diaminobenzoic acid.[3][11]

Detailed Experimental Methodology

This protocol is adapted from established literature for the synthesis of related mono-Fmoc derivatives and illustrates the core principle.[3][11]

Materials:

-

3,4-Diaminobenzoic acid

-

Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or appropriate Fmoc-amino acid

-

HATU

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized Water

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the starting Fmoc-protected amino acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Base Addition: Add NMM (2.0 equiv) to the solution. Stir for 60 minutes at room temperature. The formation of the activated ester is crucial for the subsequent reaction to proceed efficiently.

-

Nucleophilic Attack: Cool the solution to 0°C in an ice bath. Add 3,4-diaminobenzoic acid (1.3 equiv) portion-wise over a period of 30-40 minutes. This controlled addition prevents side reactions and manages the exothermic nature of the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 140 minutes under nitrogen.

-

Precipitation and Isolation: Reduce the DMF volume by approximately half under vacuum. Add deionized water to the concentrated mixture to precipitate the crude product. The principle here is anti-solvent precipitation; the product is poorly soluble in the DMF/water mixture.

-

Washing and Drying: Stir the resulting slurry for 60 minutes to ensure complete precipitation. Collect the solid by filtration. Wash the solid with DCM to remove non-polar impurities. Dry the final product under vacuum.[3]

Self-Validation: The purity of the synthesized product should be confirmed using HPLC and its identity verified by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

Core Application: The Safety-Catch Linker in SPPS

The primary application for derivatives of diaminobenzoic acid is in its role as a "safety-catch" linker in SPPS.[3] This strategy allows for the synthesis of a fully protected peptide on a solid support. The linker remains stable to the standard Fmoc-SPPS conditions (mild base for deprotection, coupling reagents) but can be "activated" in a separate, orthogonal step, enabling subsequent cleavage and modification of the peptide's C-terminus.[4]

This approach is superior to many conventional methods for producing C-terminally modified peptides (e.g., thioesters for native chemical ligation) because it avoids premature cleavage and side reactions.[3]

Workflow: From Resin to Functionalized Peptide

The following workflow illustrates the strategic use of a diaminobenzoic acid-based linker in a typical SPPS protocol.

Caption: Workflow of SPPS using a diaminobenzoic acid safety-catch linker.

Safety and Handling

As with any laboratory chemical, proper safety protocols are paramount. This compound, and its precursor 3,4-diaminobenzoic acid, are classified as irritants.[8][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Inhalation: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[14][15]

-

Skin/Eye Contact: The compound can cause skin and serious eye irritation. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][15]

-

Ingestion: Harmful if swallowed. Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C.[7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46737334, this compound. Retrieved from [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. Available at: [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Center for Biotechnology Information. Available at: [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Dimensions. Available at: [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed. Available at: [Link]

-

Chien, M. C., Lin, Y. K., Liao, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ResearchGate. Available at: [Link]

-

LookChem (n.d.). Cas 345958-22-7, this compound. Retrieved from [Link]

-

Srini Chem (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

-

Wiley (n.d.). 3,4-Diaminobenzoic acid. SpectraBase. Retrieved from [Link]

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C37H28N2O6 | CID 46737334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. healthchems.lookchem.com [healthchems.lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Collection - One-Step Synthesis of 3â(Fmoc-amino acid)-3,4-diaminobenzoic Acids - ACS Omega - Figshare [acs.figshare.com]

- 10. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound(345958-22-7) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Di-Fmoc-3,4-diaminobenzoic Acid: A Core Building Block in Advanced Chemical Synthesis

This guide provides an in-depth exploration of Di-Fmoc-3,4-diaminobenzoic acid, a key reagent for researchers, chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to delve into the functional purpose, synthetic strategy, and practical applications of this versatile molecule, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (Di-Fmoc-Dbz-OH) is a specialized chemical building block derived from 3,4-diaminobenzoic acid.[1] Its structure is strategically designed for multi-step chemical syntheses where precise control over reactive functional groups is paramount. The molecule features three distinct functional groups: a carboxylic acid and two secondary amines. In their unprotected state, the nucleophilic amines would interfere with reactions targeting the carboxylic acid, such as amide bond formation or esterification.

The core utility of this compound lies in the temporary protection of both amino groups by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a well-established protecting group in peptide synthesis and organic chemistry, renowned for its stability in acidic and neutral conditions but its clean, quantitative removal under mild basic conditions (e.g., with piperidine).[2] This "orthogonal" protection strategy allows the researcher to selectively utilize the carboxylic acid moiety for coupling reactions, knowing the amines are inert. Once the desired modification at the carboxyl-terminus is complete, the Fmoc groups can be efficiently removed to liberate the amines for subsequent synthetic transformations. This makes Di-Fmoc-Dbz-OH an invaluable precursor for constructing complex linkers, scaffolds, and conjugates.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these values is critical for stoichiometric calculations and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₃₇H₂₈N₂O₆ | [3] |

| Molecular Weight | 596.6 g/mol | [3] |

| IUPAC Name | 3,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | [3] |

| CAS Number | 345958-22-7 | [3] |

| Appearance | Typically an off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in polar organic solvents like DMF, DMSO, NMP | Inferred from related structures[4] |

Structural Analysis

The structure of Di-Fmoc-Dbz-OH is central to its function. The diagram below illustrates the key components of the molecule.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Protocol with Scientific Rationale

While Di-Fmoc-Dbz-OH is commercially available, understanding its synthesis provides insight into its stability and potential impurities. Below is a representative protocol for its preparation from 3,4-diaminobenzoic acid, based on standard Fmoc-protection chemistry.

Representative Synthesis Protocol

Reaction: 3,4-Diaminobenzoic Acid + 2.2 eq. Fmoc-Cl → this compound

Sources

A Technical Guide to the Solubility of Di-Fmoc-3,4-diaminobenzoic Acid in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Di-Fmoc-3,4-diaminobenzoic acid, a critical reagent in specialized peptide synthesis and drug development applications. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the effective use of this compound.

Executive Summary

This compound (C₃₇H₂₈N₂O₆, M.W. 596.63 g/mol ) is a bespoke building block where both amino groups of 3,4-diaminobenzoic acid are protected by the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This structural modification dictates its solubility, rendering it poorly soluble in aqueous solutions but generally soluble in polar aprotic organic solvents commonly employed in solid-phase peptide synthesis (SPPS). This guide elucidates the underlying principles governing its solubility, provides qualitative solubility data, and presents a robust protocol for quantitative solubility determination.

The Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is paramount.[3] In the case of this compound, its structure is amphipathic, containing both polar and nonpolar regions:

-

Hydrophobic Moiety : The two large, nonpolar Fmoc groups are the dominant feature of the molecule. These aromatic systems contribute significantly to its hydrophobicity, favoring interactions with nonpolar and polar aprotic solvents through van der Waals forces.

-

Polar Moiety : The carboxylic acid group (-COOH) and the amide linkages provide polarity and the capacity for hydrogen bonding.

The parent compound, 3,4-diaminobenzoic acid, is soluble in water (2.2 g/L at 20°C) and polar organic solvents like DMF and methanol.[4][5] However, the addition of the two bulky Fmoc groups dramatically shifts the solubility profile, significantly decreasing its affinity for polar protic solvents like water and increasing its affinity for organic solvents that can effectively solvate the large aromatic structures.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not readily published by suppliers, a qualitative assessment can be reliably inferred from its chemical structure and from empirical observations during the synthesis of analogous compounds.[6]

| Solvent Class | Common Lab Solvents | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are the gold standard for dissolving Fmoc-protected amino acids.[7] Their polarity effectively solvates the carboxylic acid and amide groups, while their organic nature accommodates the large, nonpolar Fmoc groups. DMF is a common reaction solvent for similar compounds.[8][9] |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is less polar than DMF or DMSO and is generally a poorer solvent for Fmoc-amino acids.[10] It is often used as a wash solvent, implying that while there is some solubility, it is not the primary choice for dissolution.[8][9][11] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF can be a moderately effective solvent, sometimes used in mixtures. Its solvating power for this compound is generally less than that of DMF or NMP.[3] |

| Ketones | Acetone | Moderate | Acetone is mentioned as a solvent for redissolving similar compounds for reprecipitation, indicating a moderate level of solubility.[8][9][11] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Sparingly Soluble | While the parent molecule is soluble in methanol, the bulky Fmoc groups reduce the effectiveness of hydrogen bonding with the alcohol, leading to lower solubility. Adding a small percentage of methanol to DCM can increase its solvating power.[8][9][11] |

| Aqueous Solutions | Water, Buffers | Practically Insoluble | The large hydrophobic surface area of the two Fmoc groups overwhelmingly disfavors interaction with water, making the compound sparingly soluble at best in aqueous media.[3] Precipitation from organic solutions is typically achieved by adding water.[8][9] |

Experimental Protocol for Quantitative Solubility Determination

To ensure reproducibility and accuracy in research and development, it is crucial to determine the solubility of this compound under specific experimental conditions. The following protocol outlines a reliable method for this determination.

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, DCM)

-

Analytical balance

-

Vortex mixer and/or shaker incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions :

-

To a series of vials, add a known volume (e.g., 1.0 mL) of each solvent to be tested.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 hours to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation :

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Alternatively, filter the suspension using a syringe filter compatible with the solvent. This step must be performed carefully to avoid transferring any solid particles.

-

-

Sample Preparation for Analysis :

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial.

-

Perform a serial dilution of the supernatant with a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis :

-

Prepare a calibration curve using known concentrations of this compound.

-

Inject the diluted samples onto the HPLC system.

-

Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Causality and Trustworthiness in Experimental Design

The described protocol is designed as a self-validating system. The use of an excess of the solid solute ensures that the solution reaches saturation, a fundamental prerequisite for accurate solubility measurement. The equilibration step at a constant temperature is critical, as solubility is temperature-dependent. Finally, the use of HPLC with a calibration curve provides a highly accurate and reproducible method for quantification, ensuring the trustworthiness of the results.

Conclusion

This compound exhibits a solubility profile dominated by its large, hydrophobic Fmoc protecting groups. It is highly soluble in polar aprotic solvents such as DMF and DMSO, moderately soluble in solvents like acetone and THF, and poorly soluble in chlorinated solvents, alcohols, and aqueous solutions. For precise quantitative data, researchers should empirically determine solubility using robust analytical methods, such as the HPLC-based protocol detailed in this guide. Understanding these solubility characteristics is essential for the successful design of synthetic routes, purification strategies, and formulation development in peptide chemistry and drug discovery.

References

-

Srini Chem. A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Solubility of Fmoc- l -glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. (2025-09). [Link]

-

LookChem. Cas 345958-22-7,this compound. [Link]

-

ACS Omega. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023-10-24). [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

-

ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020-10-19). [Link]

-

ResearchGate. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023-10-24). [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]

-

National Institutes of Health. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023-10-24). [Link]

Sources

- 1. This compound | C37H28N2O6 | CID 46737334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-Diaminobenzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 6. Cas 345958-22-7,this compound | lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The role of the Fmoc protecting group in peptide synthesis

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains that are crucial for research, diagnostics, and therapeutics. At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive exploration of the Fmoc group, delving into its chemical properties, the mechanistic underpinnings of its use, and the practical, field-proven protocols that ensure the successful synthesis of high-purity peptides. We will dissect the causality behind experimental choices, offering insights grounded in years of laboratory experience to empower researchers, scientists, and drug development professionals.

Introduction: The Imperative of Protecting Groups in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the stepwise formation of amide (peptide) bonds between amino acids. This process presents a fundamental chemical challenge: amino acids are bifunctional, possessing both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). Without strategic intervention, uncontrolled polymerization would lead to a chaotic mixture of products.

The solution, pioneered by Bruce Merrifield, was the introduction of temporary protecting groups for the α-amino group of the incoming amino acid. This strategy ensures that the carboxyl group of one amino acid reacts exclusively with the amino group of another in a controlled, sequential manner. The choice of this protecting group is paramount, dictating the entire chemical strategy of the synthesis. The ideal protecting group must be:

-

Stable: It must remain intact throughout the coupling reaction and not be cleaved by the reagents used to form the peptide bond.

-

Selectively Removable: It must be cleaved under conditions that do not affect the newly formed peptide bond or the protecting groups on the amino acid side chains.

-

Inert: It should not participate in unwanted side reactions.

While the tert-butyloxycarbonyl (Boc) group, which is removed by strong acid, was the first widely adopted α-amino protecting group, the Fmoc strategy has become the dominant method for modern peptide synthesis, particularly in research settings, due to its use of milder, non-corrosive reagents.

The Fmoc Group: Chemical Structure and Core Principles

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an aromatic urethane-based protecting group. Its structure is key to its unique properties.

The fluorenyl ring system is the critical component. The C9 proton is weakly acidic due to the aromatic nature of the fluorene moiety. This acidity is the linchpin of the Fmoc strategy, as it allows for selective removal of the group under mild basic conditions.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the Fmoc group is not a simple hydrolysis but rather a β-elimination reaction initiated by a base. This is a critical distinction that underpins the entire Fmoc SPPS workflow.

Step-by-Step Deprotection Mechanism:

-

Proton Abstraction: A secondary amine base, typically piperidine (20-40% in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)), abstracts the acidic proton from the C9 position of the fluorenyl ring.

-

Formation of a Fulvene Intermediate: This abstraction generates a resonance-stabilized carbanion, which rapidly collapses. The electron pair forms a double bond, leading to the elimination of the dibenzofulvene molecule and the release of a carbamate anion.

-

Decarboxylation: The unstable carbamate anion spontaneously decarboxylates, releasing carbon dioxide and liberating the free α-amino group of the peptide chain.

-

Scavenging the Byproduct: The liberated dibenzofulvene is an electrophile and can undergo Michael addition with the newly deprotected amine. To prevent this side reaction, the excess piperidine in the deprotection solution acts as a scavenger, forming a stable, inactive adduct with the dibenzofulvene.

This entire process is rapid, typically completing within minutes at room temperature, and the mild basic conditions are orthogonal to the acid-labile protecting groups commonly used for amino acid side chains.

Visualizing the Deprotection Mechanism

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc SPPS cycle is a sequence of repeated steps that progressively elongates the peptide chain while it remains anchored to a solid support (resin).

The Core Synthesis Cycle

The synthesis of a peptide proceeds from the C-terminus to the N-terminus. The first amino acid is anchored to the resin via its carboxyl group. The cycle then begins.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

Trustworthiness in synthesis comes from robust, validated protocols. The following sections describe standard, field-proven methodologies.

Protocol 1: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF) to the resin. Agitate for 3-5 minutes.

-

Second Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 15-20 minutes. The two-step process ensures complete removal.

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (e.g., 5 x 1 min) to remove all traces of piperidine, which would neutralize the incoming activated amino acid. An isopropanol (IPA) wash can also be used to remove residual piperidine.

Causality Insight: Incomplete removal of piperidine is a common cause of failed coupling reactions. The extensive DMF washing is not optional; it is critical for ensuring the subsequent coupling step can proceed at high efficiency.

Protocol 2: Amino Acid Coupling

-

Amino Acid Activation: In a separate vessel, dissolve the new Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU/HOBt or HATU, slightly less than 1 equivalent to the amino acid) in DMF. Add a tertiary base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to raise the pH and initiate the formation of the active ester. Allow to pre-activate for 1-5 minutes.

-

Coupling Reaction: Drain the wash solvent from the deprotected peptide-resin. Immediately add the pre-activated amino acid solution.

-

Agitation: Agitate the reaction vessel for 30-60 minutes at room temperature. For difficult couplings (e.g., sterically hindered amino acids like Val or Ile), the reaction time can be extended or the temperature slightly increased.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (e.g., 3 x 1 min) to remove unreacted reagents and byproducts.

Expertise Insight: The choice of activating agent is critical. HBTU is a workhorse reagent, but for sterically hindered amino acids or sequences prone to aggregation, more potent activators like HATU are often employed to drive the reaction to completion and prevent deletion sequences.

Monitoring the Reaction: The Kaiser Test

A key aspect of a self-validating synthesis is monitoring the completion of the coupling reaction. The Kaiser test, or ninhydrin test, is a qualitative method to detect the presence of free primary amines on the resin.

-

Positive Result (Blue Beads): Indicates the presence of free amines, meaning the coupling reaction is incomplete.

-

Negative Result (Yellow/Clear Beads): Indicates the absence of free amines, confirming a successful coupling.

If a Kaiser test is positive after a coupling step, the reaction should be repeated (a "double couple") before proceeding to the next deprotection step.

Orthogonality: The Synergy of Fmoc and Acid-Labile Side-Chain Protection

The elegance of the Fmoc strategy lies in its orthogonality. The α-amino group is protected with a base-labile Fmoc group, while the reactive side chains of amino acids (like Lys, Asp, Glu, etc.) are protected with groups that are stable to piperidine but are readily cleaved by strong acid.

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Lysine (Lys) | tert-butyloxycarbonyl (Boc) | Strong Acid (TFA) |

| Aspartic Acid (Asp) | tert-butyl ester (OtBu) | Strong Acid (TFA) |

| Glutamic Acid (Glu) | tert-butyl ester (OtBu) | Strong Acid (TFA) |

| Serine (Ser) | tert-butyl ether (tBu) | Strong Acid (TFA) |

| Threonine (Thr) | tert-butyl ether (tBu) | Strong Acid (TFA) |

| Tyrosine (Tyr) | tert-butyl ether (tBu) | Strong Acid (TFA) |

| Cysteine (Cys) | Trityl (Trt) | Strong Acid (TFA) |

| Arginine (Arg) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Strong Acid (TFA) |

This two-dimensional scheme ensures that only the N-terminus is deprotected during the synthesis cycle. The final step of the synthesis involves a "cleavage cocktail," typically based on trifluoroacetic acid (TFA), which simultaneously cleaves the completed peptide from the resin and removes all the side-chain protecting groups.

Challenges and Advanced Considerations

While robust, the Fmoc strategy is not without its challenges. Understanding these potential pitfalls is crucial for troubleshooting and synthesizing difficult sequences.

Aspartimide Formation

Peptides containing aspartic acid (Asp) are susceptible to a base-catalyzed side reaction where the peptide backbone nitrogen attacks the side-chain ester, forming a stable five-membered succinimide ring. This is particularly problematic in Asp-Gly or Asp-Ser sequences. This can be mitigated by using alternative protecting groups for Asp, such as 3-tert-butyl-4-methoxy-2,6-dimethylbenzenesulfonyl (OMpe), which are more sterically hindered.

Aggregation

During the synthesis of long or hydrophobic peptides, the growing chain can aggregate on the resin, leading to poor solvation and incomplete reactions. This is a major cause of low yields and deletion sequences. Strategies to overcome this include:

-

Solvent Choice: Using NMP instead of DMF can improve solvation.

-

Chaotropic Salts: Adding small amounts of salts like LiCl can disrupt secondary structures.

-

Elevated Temperatures: Performing couplings at higher temperatures (e.g., 50-75°C) can increase reaction kinetics and reduce aggregation.

-

Pseudoproline Dipeptides: Incorporating dipeptide building blocks that introduce a "kink" into the backbone can disrupt aggregation-prone sequences.

Conclusion: The Enduring Role of the Fmoc Group

The Fmoc protecting group is more than just a chemical moiety; it is the cornerstone of a highly refined and versatile synthetic strategy. Its stability to acid and lability to mild base provides the orthogonality required for the complex task of building peptides one amino acid at a time. By understanding the mechanisms of deprotection and coupling, adhering to validated protocols, and being aware of potential side reactions, researchers can harness the power of Fmoc chemistry to create the peptides that drive scientific discovery and therapeutic innovation. The principles of causality, self-validation, and authoritative grounding discussed herein provide a framework for achieving the highest standards of peptide synthesis.

References

-

Title: The Fmoc Solid Phase Peptide Synthesis (SPPS) Method, Source: CEM Corporation, URL: [Link]

-

Title: A new principle of peptide synthesis, Source: Journal of the American Chemical Society, URL: [Link]

-

Title: A qualitative test for the completeness of the coupling reaction in solid-phase peptide synthesis, Source: Analytical Biochemistry, URL: [Link]

-

Title: Peptide Coupling Reagents: A Review, Source: Chemistry-A European Journal, URL: [Link]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to Fmoc Chemistry for Amine Protection

For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success.[1] Among the arsenal of chemical tools available, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] Its widespread adoption is a testament to its unique lability under mild basic conditions, which facilitates an elegant and highly effective orthogonal protection strategy.[2][4] This in-depth technical guide provides a comprehensive exploration of the core principles of Fmoc chemistry, from its foundational mechanisms to practical, field-proven applications and protocols.

The Rationale for Amine Protection in Peptide Synthesis

At its core, peptide synthesis is the sequential formation of amide (peptide) bonds between amino acids.[5] However, amino acids are bifunctional molecules, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group.[6] Without a strategy to temporarily mask the reactivity of the α-amino group, uncontrolled polymerization and the formation of a complex mixture of products would be inevitable.[1][] Protecting groups are therefore indispensable, ensuring the specific and directional formation of the desired peptide sequence.[1] An ideal protecting group must be easy to introduce, stable throughout the various reaction steps, and, crucially, removable under conditions that do not compromise the integrity of the growing peptide chain.[]

The Fmoc Group: Structure and Foundational Principles

The Fmoc group, a fluorenylmethoxycarbonyl moiety, forms a carbamate linkage with the α-amino group of an amino acid.[8] Introduced by Carpino in 1972, it offered a base-labile alternative to the predominantly acid-labile protecting groups of the time.[8] The key to the Fmoc group's utility lies in the chemical environment of the fluorenyl ring system.[9] The electron-withdrawing nature of this system renders the proton at the C9 position acidic.[2] This acidity is the linchpin of its facile removal under mild basic conditions via a β-elimination mechanism.[2][10]

The Fmoc group is renowned for its stability towards acids, a property that forms the basis of the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[8][11] In this strategy, the temporary Nα-Fmoc group is cleaved under basic conditions, while the "permanent" side-chain protecting groups (typically tert-butyl based) and the resin linker are stable to base but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[11][12] This orthogonality ensures that side-chain protecting groups remain intact during the iterative cycles of Nα-deprotection and coupling.[4][11]

The Chemistry of Fmoc Protection and Deprotection

Mechanism of Fmoc Protection

The introduction of the Fmoc group onto an amino acid is a straightforward nucleophilic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an Fmoc-donating reagent.[8]

Commonly used reagents for this purpose include:

-

9-fluorenylmethyl chloroformate (Fmoc-Cl): A highly reactive acid chloride.[8]

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): The more frequently used reagent due to its greater stability and reduced tendency to cause the formation of dipeptide byproducts.[2][8]

The reaction is typically carried out under basic conditions to neutralize the acid (e.g., HCl from Fmoc-Cl) generated during the reaction.[8]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the critical step in each cycle of SPPS and proceeds via a base-catalyzed β-elimination.[13]

The process involves two key steps:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[9][14]

-

β-Elimination: This deprotonation leads to a β-elimination reaction, cleaving the carbamate bond to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6][14] The highly reactive DBF is immediately trapped by the excess amine base to form a stable adduct, which is then washed away.[14][15]

This deprotection reaction can be conveniently monitored in real-time on automated synthesizers by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301-312 nm.[16][17]

Fmoc vs. Boc: A Comparative Analysis

The choice between Fmoc and tert-butoxycarbonyl (Boc) protection strategies is a critical decision in peptide synthesis.[11] The fundamental difference lies in their lability: Fmoc is base-labile, while Boc is acid-labile.[][18] This dictates the entire synthetic approach.[18]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Deprotection Reagent | 20% Piperidine in DMF[11] | Trifluoroacetic Acid (TFA) in DCM[11] |

| Side-Chain Protection | tert-Butyl (tBu)-based[11] | Benzyl (Bzl)-based[11] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[11] | Hydrofluoric Acid (HF) or TFMSA[11] |

| Orthogonality | Fully Orthogonal[11][18] | Partial (Graduated Acid Lability)[11] |

| Advantages | Milder deprotection conditions, amenable to automation, safer final cleavage reagents.[1][18] | Robust, well-established, potentially better for long or aggregation-prone sequences.[1][18] |

| Disadvantages | Base-labile side reactions (e.g., aspartimide formation), cost of reagents can be higher.[1][19] | Harsh acidic conditions for final cleavage, requires specialized equipment for HF.[1] |

The Fmoc/tBu strategy is now the predominant approach in modern SPPS due to its milder conditions, true orthogonality, and high amenability to automation, which are particularly beneficial for synthesizing complex and modified peptides.[11]

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments in Fmoc chemistry. Optimization may be required based on the specific amino acid or peptide sequence.

Protocol for Fmoc Protection of an Amino Acid (using Fmoc-OSu)

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[2]

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[2]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[2]

-

Acidification and Isolation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.[2] Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol for a Standard SPPS Cycle using Fmoc Chemistry

-

Resin Preparation: Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with occasional agitation.[2][20]

-

Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Mix for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[2]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents). Immediately add this activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.[20]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[21]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol for Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum.[2]

-

Cleavage: Add a cleavage cocktail to the dried resin. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[20][22] The choice of scavengers (like TIS) is crucial to prevent side reactions with sensitive residues.[20] Allow the reaction to proceed for 2-4 hours at room temperature.[20]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether.[2]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[2]

Common Challenges and Troubleshooting

While robust, Fmoc chemistry is not without its challenges. Awareness of potential side reactions is key to successful synthesis.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction under the basic conditions of Fmoc deprotection.[19][23] The aspartimide can subsequently reopen to form a mixture of α- and β-linked peptides or react with piperidine to form piperidides.[23] Using specific side-chain protecting groups for Asp or adding an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can mitigate this issue.[23]

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[1][23] It is especially prevalent when proline is the second amino acid in the sequence.[23]

-

Incomplete Deprotection: Steric hindrance from bulky amino acids or peptide aggregation can sometimes prevent complete removal of the Fmoc group, leading to deletion sequences.[24] Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail or extending the deprotection time can often resolve this issue.[17][24]

Conclusion

The Fmoc protecting group has fundamentally reshaped the landscape of peptide synthesis. Its unique base-lability, coupled with its stability to acid, provides the foundation for a truly orthogonal and versatile synthetic strategy. This has enabled the routine and often automated synthesis of complex peptides that were once considered formidable challenges. By understanding the core chemical principles, mastering the experimental protocols, and being cognizant of potential side reactions, researchers can fully leverage the power of Fmoc chemistry to advance their scientific and drug development endeavors.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(5), 321-330.

-

OmicsLink. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3545.

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.

-

ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]

- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-371.

-

The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (2017, April 10). What is the best method to deprotect Fmoc in solution phase?. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. chempep.com [chempep.com]

- 20. benchchem.com [benchchem.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 23. peptide.com [peptide.com]

- 24. benchchem.com [benchchem.com]

The Multifaceted Role of 3,4-Diaminobenzoic Acid Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide

Abstract

3,4-Diaminobenzoic acid (DABA) is an aromatic compound distinguished by its unique trifunctional structure: a carboxylic acid and two adjacent amino groups on a benzene ring.[1] This arrangement is not merely a chemical curiosity but a highly versatile and powerful scaffold that has become a cornerstone in medicinal chemistry.[1] Its derivatives have been successfully developed as potent and selective enzyme inhibitors and serve as critical building blocks for synthesizing complex, biologically active heterocyclic compounds.[1][2] This guide provides a detailed exploration of the functions of DABA derivatives, focusing on their application as inhibitors of M1 aminopeptidases and as precursors for crucial pharmacophores like benzimidazoles. We will delve into the causality behind their design, present detailed experimental protocols, and analyze structure-activity relationships to offer a comprehensive resource for researchers and drug development professionals.

The 3,4-Diaminobenzoic Acid Scaffold: A Foundation for Bioactivity

The core value of 3,4-Diaminobenzoic acid (DABA) lies in the strategic positioning of its functional groups. The ortho-diamine arrangement is highly reactive and primed for cyclocondensation reactions, while the carboxylic acid provides a key interaction point for biological targets or a handle for further chemical modification.[1] This inherent reactivity makes DABA an ideal starting material for creating diverse molecular libraries aimed at various therapeutic targets.[2] Its applications span from the development of anticancer and antimicrobial agents to the synthesis of specialty polymers and dyes.[1][3]

The primary functions of DABA derivatives in medicinal chemistry can be broadly categorized into two areas:

-

Direct Pharmacological Agents: Where the DABA core is an integral part of the pharmacophore, directly interacting with a biological target. A prime example is its use in designing inhibitors for zinc metalloenzymes.

-

Synthetic Intermediates: Where DABA serves as a foundational building block for constructing more complex heterocyclic systems that form the core of a final drug molecule.[1][4]

This guide will explore these roles with a focus on field-proven applications and methodologies.

DABA Derivatives as Potent Enzyme Inhibitors: The Case of M1 Aminopeptidases

A compelling application of the DABA scaffold is in the design of inhibitors for the oxytocinase subfamily of M1 aminopeptidases, which includes Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), ERAP2, and Insulin-Regulated Aminopeptidase (IRAP).[5][6][7] These enzymes are critical regulators of the adaptive and innate immune systems, playing a key role in processing antigenic peptides for presentation by MHC class I molecules.[5][6][8] Dysregulation of their activity is implicated in autoimmune diseases and cancer, making them attractive therapeutic targets.[5][6]

Mechanism and Structure-Based Design

DABA derivatives have been rationally designed as potent, sub-micromolar inhibitors of these zinc-containing aminopeptidases.[5][8] The design strategy leverages the DABA core to chelate the catalytic zinc ion in the enzyme's active site, while appended functionalities are used to occupy specific substrate-binding pockets (S1 and S1') to achieve potency and selectivity.

-

Causality of Design: The core hypothesis is that the DABA scaffold can mimic the transition state of peptide cleavage. One of the amino groups, along with the carboxylic acid, acts as a bidentate ligand to coordinate the essential Zn(II) ion at the active site. The second amino group can interact with key catalytic residues, such as a glutamate residue that activates a water molecule for hydrolysis in the natural substrate.[7] By decorating the DABA scaffold with amino acid side chains, the inhibitors can be tailored to fit the specific contours and chemical environments of the S1 and S1' pockets of each enzyme.[7]

Below is a logical diagram illustrating the inhibitor design strategy.

Caption: Rational design of DABA inhibitors for M1 aminopeptidases.

Structure-Activity Relationship (SAR)

Systematic exploration of substitutions on the DABA scaffold has yielded potent inhibitors with significant selectivity among the ERAP1, ERAP2, and IRAP enzymes. By varying the amino acid side chains attached to the DABA core, researchers have fine-tuned the interactions within the enzyme pockets.[5][9]

For example, a study exploring a series of DABA derivatives found that specific combinations of amino acid side chains led to sub-micromolar inhibition and notable selectivity.[5][8] The most potent compounds demonstrated the ability to downregulate macrophage activation and block the IRAP-dependent cross-presentation pathway in dendritic cells, highlighting their potential as targeted immunomodulators.[6][8]

| Compound ID (Reference) | R1 Group | R2 Group | ERAP1 IC₅₀ (μM) | ERAP2 IC₅₀ (μM) | IRAP IC₅₀ (μM) |

| Lead Compound 1 [5] | L-Leu | L-Trp-OBn | >100 | 0.755 | 0.235 |

| Lead Compound 2 [5] | L-Nle | L-Trp-OBn | 9.6 | 0.237 | 0.105 |

| Lead Compound 3 [9] | L-Arg | L-Phe-OBn | 1.3 | >100 | 2.4 |

Data synthesized from cited literature for illustrative purposes.

Experimental Protocol: Fluorogenic Assay for M1 Aminopeptidase Inhibition

This protocol describes a standard method for determining the inhibitory potency (IC₅₀) of DABA derivatives against M1 aminopeptidases.

Pillar of Trustworthiness: This self-validating protocol includes controls (no inhibitor, no enzyme) to ensure that the observed signal change is directly attributable to enzyme inhibition.

-

Preparation of Reagents:

-

Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5.

-

Enzyme Stock Solution: Reconstitute recombinant human ERAP1, ERAP2, or IRAP in assay buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC) in DMSO.

-

Inhibitor Stock Solution: Prepare 10 mM stock solutions of the DABA derivatives in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 2 μL of each inhibitor dilution (or DMSO for the 100% activity control).

-

Add 178 μL of assay buffer to all wells.

-

Add 10 μL of a diluted enzyme solution (final concentration ~5-10 nM) to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 μL of the fluorogenic substrate (final concentration ~10-20 μM).

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: 365 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes at 37°C.

-

Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the DMSO control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

DABA as a Master Key for Synthesizing Bioactive Heterocycles

The true versatility of DABA is most evident in its role as a synthetic precursor.[1] The ortho-diamine functionality is a classic synthon for building five- and six-membered heterocyclic rings, which are ubiquitous motifs in medicinal chemistry.

Gateway to Benzimidazoles: Application in PARP Inhibitors

Poly(ADP-ribose) polymerases (PARP) are enzymes crucial for DNA repair.[10] Inhibitors of PARP-1 have become a major class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[10]

Many potent PARP inhibitors, including Olaparib and Rucaparib, feature a benzimidazole core.[10][11] This scaffold acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind competitively in the enzyme's active site.[10] 3,4-Diaminobenzoic acid is an ideal starting material for constructing these benzimidazole-based pharmacophores.

-

Causality of Synthesis: The reaction of DABA with an aldehyde or a carboxylic acid (or its derivative) under acidic or thermal conditions leads to a cyclocondensation reaction. The two adjacent nucleophilic amino groups attack the electrophilic carbonyl carbon in a stepwise manner, followed by dehydration to yield the highly stable, aromatic benzimidazole ring.

The following diagram illustrates this fundamental transformation.

Caption: Synthesis of a benzimidazole core from DABA.

Application in Solid-Phase Peptide Synthesis (SPPS)

Beyond drug scaffolds, DABA derivatives are used to create advanced tools for chemical biology. One such application is the preparation of Diaminobenzoate (Dbz) resin, a "safety-catch" linker used in SPPS.[12] This strategy allows for the synthesis of peptides on a solid support and subsequent C-terminal functionalization (e.g., to create thioesters for native chemical ligation), which is challenging with conventional methods.[12]

-

Workflow Causality: The Dbz linker is stable to the standard Fmoc-SPPS conditions. After peptide assembly, the aniline nitrogen of the Dbz linker is activated (e.g., via diazotization), rendering the C-terminal ester susceptible to nucleophilic attack. This allows for cleavage from the resin with a variety of nucleophiles, yielding a functionalized peptide.

Experimental Protocol: One-Step Synthesis of Fmoc-Amino Acid-Dbz-OH

This protocol describes an efficient, one-step method for preparing the building blocks needed for Dbz-based SPPS, adapted from published literature.[12][13]

Pillar of Expertise: This improved method avoids multi-step procedures and complex purification, using precipitation as the primary means of isolation, thereby increasing efficiency and yield.[12][13]

-

Materials:

-

3,4-Diaminobenzoic acid (Dbz)

-

Fmoc-protected amino acid of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the Fmoc-amino acid (1.0 equiv.) and HATU (1.2 equiv.) in DMF.

-

Add DIPEA (3.0 equiv.) to the solution and stir for 5 minutes at room temperature to pre-activate the amino acid.

-

Add solid 3,4-diaminobenzoic acid (1.5 equiv.) to the activated mixture.

-

Stir the reaction at room temperature for 60 minutes. Monitor progress via TLC.

-

Upon completion, pour the reaction mixture into a vigorously stirred solution of 0.1 M HCl.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid extensively with water and then with a small amount of cold DCM to remove residual impurities.

-

Dry the purified Fmoc-amino acid-Dbz-OH product under high vacuum.

-

-

Validation:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12] The expected product is formed by amide bond formation between the carboxylic acid of the Fmoc-amino acid and the 3-amino group of DABA.

-

Conclusion and Future Outlook

Derivatives of 3,4-diaminobenzoic acid represent a class of molecules with profound utility in medicinal chemistry. Their success stems from a structurally elegant and highly versatile core that allows for both direct interaction with biological targets and facile construction of complex pharmacophores. We have demonstrated their function as potent and selective inhibitors of M1 aminopeptidases, with clear therapeutic potential in immunology and oncology.[5] Furthermore, their indispensable role as a building block for benzimidazoles—the core of many targeted therapies—and as a sophisticated tool in peptide chemistry underscores their broad impact.[4][12]

Future research will likely focus on optimizing the pharmacokinetic properties of DABA-based enzyme inhibitors to advance them into clinical trials. Additionally, the continued exploration of DABA in the synthesis of novel heterocyclic systems will undoubtedly unlock new chemical space and provide starting points for drug discovery campaigns against a wide range of diseases.

References

- 1. srinichem.com [srinichem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Di-Fmoc-3,4-diaminobenzoic Acid